molecular formula C8H8N4 B1300808 4-(1H-1,2,4-triazol-1-yl)aniline CAS No. 6523-49-5

4-(1H-1,2,4-triazol-1-yl)aniline

Cat. No. B1300808
CAS RN: 6523-49-5
M. Wt: 160.18 g/mol
InChI Key: BLNPEJXSNSBBNM-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-triazol-1-yl)aniline is a chemical compound that is part of a broader class of triazole derivatives. Triazoles are heterocyclic compounds that have three nitrogen atoms in a five-membered ring, and they are known for their various applications in medicinal chemistry and as building blocks for more complex chemical structures.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. One such method is the ruthenium-catalyzed intermolecular C–H amidation of arenes with sulfonyl azides, which has been shown to produce 2-(2H-1,2,3-triazole-2-yl)aniline derivatives . Another approach involves the pseudo-four component click synthesis, which can yield dibenzylated 1,2,3-triazoles derived from aniline . Additionally, a novel class of heteroaryl anionic synthons, including substituted-4-((4-trimethylsilyl-1H-1,2,3-triazol-1-yl)methyl)-2H-chromen-2-ones, has been synthesized using a one-pot method involving bromomethylcoumarins, trimethylsilylacetylene, and sodium azide . Furthermore, the synthesis of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline has been reported, which involves a substitution reaction followed by a Suzuki reaction .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be functionalized with various substituents. The structure of these compounds has been confirmed through spectroscopic analyses, including IR and NMR spectroscopy, and in some cases, X-ray crystallography has been used to determine the structure of novel derivatives .

Chemical Reactions Analysis

Triazole derivatives can participate in a variety of chemical reactions. For instance, the reactivity of the aniline N-H bond in monobenzylated 1,2,3-triazoles has been explored, and it was found that treatment with a benzyl chloride can quantitatively yield dibenzylated derivatives . The chemical reactivity of these compounds is significant for their potential applications in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives like 4-(1H-1,2,4-triazol-1-yl)aniline are influenced by their molecular structure. These properties include solubility, melting points, and stability, which are important for their practical applications. The antimicrobial activities of some novel triazole derivatives have also been evaluated, indicating the potential for these compounds to be used in pharmaceutical applications .

Scientific Research Applications

Thermal Stability and Explosives

4-(1H-1,2,4-triazol-1-yl)aniline and related triazoles have been studied for their thermal stability and potential use in explosives and propellants. In one study, the thermal stability of various nitro rich 1,2,4-triazoles, including 2,6-dinitro-4-(1H-1,2,4-triazol-1-yl)aniline, was evaluated using a pulsed photoacoustic pyrolysis technique. This research contributes to understanding the decomposition mechanism of 1,2,4-triazoles and their potential applications as rocket fuels (Rao et al., 2016).

Photoluminescent Properties

A series of copper(I) complexes with amido-triazolato ligands, including compounds related to 4-(1H-1,2,4-triazol-1-yl)aniline, have been synthesized. These complexes exhibit photoluminescence, with potential applications in lighting and display technologies. The study contributes to understanding the excited states and photophysical behavior of these complexes (Manbeck et al., 2011).

Functionalization of Conductive Surfaces

Research has explored the use of 4-azidoaniline, a compound closely related to 4-(1H-1,2,4-triazol-1-yl)aniline, for functionalizing conductive surfaces. This involves comparing different methods to anchor ferrocene moieties at glassy carbon surfaces, with potential applications in electrochemical sensors or devices (Coates et al., 2012).

Generation of Carbanions for Chemical Synthesis

4-(1H-1,2,4-triazol-1-yl)aniline derivatives have been studied for generating carbanions, which are valuable in chemical synthesis. This research contributes to the development of methods for synthesizing a variety of compounds, including pharmaceuticals and agrochemicals (Lassalas et al., 2017).

Sensor for Toxic Amines

A study on 4-salicylideneamino-3-methyl-1,2,4-triazole-5-thione, related to 4-(1H-1,2,4-triazol-1-yl)aniline, showed its ability to detect toxic amines like aniline. This research has implications for developing sensors for environmental monitoring and safety applications (Kumar et al., 2011).

Electroluminescent Properties

Compounds incorporating triazole and triphenylamine, such as N,N-diphenyl-4-(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)aniline, have been synthesized for studying their electroluminescent properties. This research is relevant to the development of organic light-emitting diodes (OLEDs) and related display technologies (Jin et al., 2020).

Dyes and Tautomeric Forms

Research on 1,2,4-triazole derivatives, including aniline-based azo dyes, has explored their synthesis, characterization, and tautomeric forms. This is significant for applications in dye and pigment industries (Al-Sheikh et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Research indicates that 1,2,4-triazole benzoic acid hybrids, which include 4-(1H-1,2,4-triazol-1-yl)aniline, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

4-(1,2,4-triazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-1-3-8(4-2-7)12-6-10-5-11-12/h1-6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNPEJXSNSBBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352848
Record name 4-(1H-1,2,4-Triazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-1,2,4-triazol-1-yl)aniline

CAS RN

6523-49-5
Record name 4-(1H-1,2,4-Triazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,2,4-Triazol-1-yl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The title compound is obtained as described in Example 18a/b using 1-fluoro-4-nitro-benzene (Fluka, Buchs, Switzerland) and 1,2,4-triazole (Fluka, Buchs, Switzerland). Title compound: ES-MS: 161.2 (M+H)+; analytical HPLC: tret=3.29 minutes (Grad 2).
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Synthesis routes and methods II

Procedure details

4-(1,2,4-Triazol-1-yl)nitrobenzene (0.5 g, 3 mmol) and Pd/C (500 mg) in ethanol (50 ml) were hydrogenated at rtp for 3 days. The suspension was filtered through celite, evaporated under reduced pressure to afford a white solid (418 mg, 87%).
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87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
KS Rao, AK Chaudhary - RSC advances, 2016 - pubs.rsc.org
This paper is in continuation of our previous report which was based on a 532 nm wavelength pulsed photoacoustic (PA) technique with nitro rich energetic materials named 1-(4-methyl…
Number of citations: 7 pubs.rsc.org
KS Rao, AK Chaudhary, N Kommu, AK Sahoo - RSC advances, 2016 - pubs.rsc.org
We investigated the effect of the bond lengths of the chemical substituents (attached to the para position of the phenyl ring) on the thermal stability of three newly synthesized nitro rich 1,…
Number of citations: 8 pubs.rsc.org
T Kamenecka, R Jiang, X Song, D Duckett… - Journal of medicinal …, 2010 - ACS Publications
Given the significant body of data supporting an essential role for c-jun-N-terminal kinase (JNK) in neurodegenerative disorders, we set out to develop highly selective JNK inhibitors …
Number of citations: 65 pubs.acs.org
N Novoa - INTERNATIONAL SYMPOSIUM LIA M3, 2015 - iscr.univ-rennes.fr
We are interested in studying the evolution, as the progressive chemical substitution of Sn by Cr, of the magnetic structures of the member of the series Cu [Cr2-xSnx] S2Se2 with normal …
Number of citations: 0 iscr.univ-rennes.fr
C Pissot Soldermann, O Simic, M Renatus… - Journal of medicinal …, 2020 - ACS Publications
MALT1 plays a central role in immune cell activation by transducing NF-κB signaling, and its proteolytic activity represents a key node for therapeutic intervention. Two cycles of scaffold …
Number of citations: 19 pubs.acs.org
RA Hartz, VT Ahuja, SJ Nara, CMV Kumar… - Journal of Medicinal …, 2021 - ACS Publications
Effective treatment of chronic pain, in particular neuropathic pain, without the side effects that often accompany currently available treatment options is an area of significant unmet …
Number of citations: 11 pubs.acs.org
E Bray - 2021 - search.proquest.com
Drug discovery’s impact on modern healthcare cannot be measured. In the past year, the world has watched scientists all around the globe work together to help protect the public from …
Number of citations: 2 search.proquest.com

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